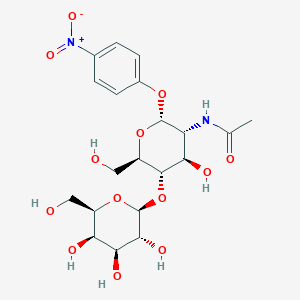

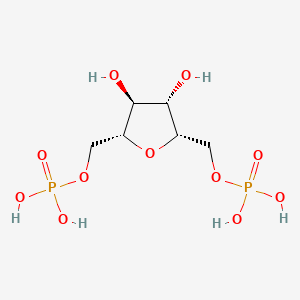

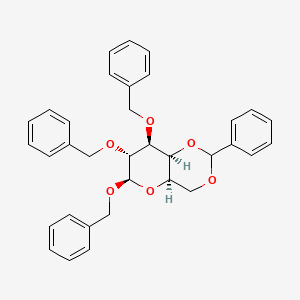

4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is significant in the study of glycosidases and has been used in synthesizing inhibitors for specific enzymes. It is part of a broader class of chemicals that have been researched for their potential in various biochemical applications.

Synthesis Analysis

The synthesis of this compound and related derivatives involves multiple steps, including the modification of the acetamido group, saponification, and reaction with phosphorus pentasulfide in pyridine. These processes result in the formation of p-nitrophenyl 2-deoxy-2-thioacetamido-β-d-hexopyranoside derivatives, which have shown inhibitory properties against certain enzymes (Bedi, Shah, & Bahl, 1978). A facile synthesis approach has also been documented, highlighting the chemical flexibility and potential modifications to optimize its biological activity (Rana, Barlow, & Matta, 1983).

Molecular Structure Analysis

The molecular structure of this compound and its analogs is crucial for understanding its biochemical interactions. Studies employing NMR spectroscopy have provided detailed insights into the structure, confirming the presence of specific glycosidic linkages and the acetamido moiety critical for its activity (Rabuka & Hindsgaul, 2002).

科学的研究の応用

Enzyme Substrate and Inhibitor Synthesis

Synthesis for Enzymatic Studies : This compound has been synthesized for use in studies involving enzymes such as hyaluronidase and glucosidase. For instance, its derivatives were prepared to explore their resistance to enzymatic hydrolysis by bovine testicular hyaluronidase, providing insights into enzyme-substrate specificity and potential inhibitor development (Watt, Clinch, & Slim, 2002).

Inhibitors of Enzymatic Activity : Modifications of the acetamido group in the compound have led to the development of inhibitors for specific enzymes like 2-acetamido-2-deoxy-β-D-glucosidase. This is crucial for understanding enzyme mechanisms and for the potential development of therapeutic agents targeting specific enzymatic pathways (Bedi, Shah, & Bahl, 1978).

Affinity Chromatography and Ligand Development

- Chromatography Ligands : Derivatives of this compound have been used to create ligands for the purification of enzymes through affinity chromatography. This application is vital for purifying specific enzymes from complex mixtures, allowing for more detailed biochemical studies (Jones, Shah, Kosman, & Bahl, 1974).

Glycoside Synthesis for Immunogenic Studies

- Immunogen Preparation : It has played a role in the synthesis of disaccharides for preparing immunogens. These immunogens carry specific immunodeterminants found on glycoproteins, which are crucial for vaccine development and understanding immune response mechanisms (Ekborg, Sone, & Glaudemans, 1982).

特性

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O13/c1-8(25)21-13-15(27)18(35-20-17(29)16(28)14(26)11(6-23)33-20)12(7-24)34-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14+,15-,16+,17-,18-,19+,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNNKRYJIDEOHX-NQTLPEFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)OC3C(C(C(C(O3)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol](/img/structure/B1140022.png)

![Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate](/img/structure/B1140026.png)